![molecular formula C16H21N5O B2435241 1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone CAS No. 866149-88-4](/img/structure/B2435241.png)
1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Molecular Structure Analysis
The molecular structure of this compound involves a piperazine ring attached to a dimethylphenyl group, and a triazole ring attached to an ethanone group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources. These would typically include properties such as melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Antitumor Activity
A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, related to the compound , have been synthesized and investigated for their potential anticancer activities. Notably, certain derivatives have shown promise as antiproliferative agents against MCF-7 breast cancer cells, indicating their potential in cancer therapy research. This finding underscores the significance of such compounds in the development of new antitumor agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antimicrobial Activity
Novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives, which share structural similarities with the specified compound, have been synthesized and displayed significant antimicrobial activities. This highlights the potential of such compounds in developing new antimicrobial agents and contributes to the ongoing research in combating microbial resistance (Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021).
Antibacterial and Antifungal Activities
Azole-containing piperazine derivatives have been designed, synthesized, and tested for their in vitro antibacterial and antifungal activities. Some of these compounds exhibited moderate to significant activities, which suggests their utility in developing new treatments for bacterial and fungal infections. This area of research is crucial for addressing the growing concern of antibiotic resistance (Gan, Fang, & Zhou, 2010).
Enzyme Inhibitory and Antioxidant Activities
1,2,4-Triazole derivatives containing a piperazine nucleus were synthesized and evaluated for their biological potentials, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds' promising results in enzyme inhibition and antioxidant properties open new avenues for therapeutic applications, particularly in managing diseases related to oxidative stress and enzyme dysregulation (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
1-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-13-4-3-5-14(2)16(13)20-8-6-19(7-9-20)15(22)10-21-12-17-11-18-21/h3-5,11-12H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLAMEMREQDZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818473 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(2,6-dimethylphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-2-carboxylate](/img/structure/B2435159.png)
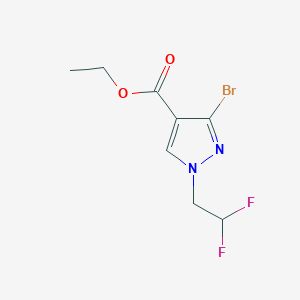
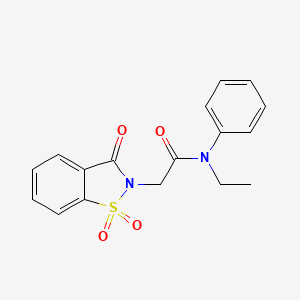
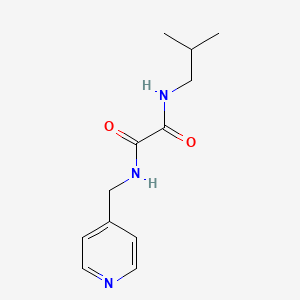
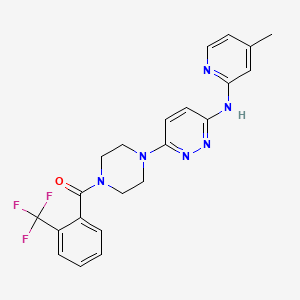
![N-(3-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2435164.png)
![3-(2-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2435167.png)
![[(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2435168.png)
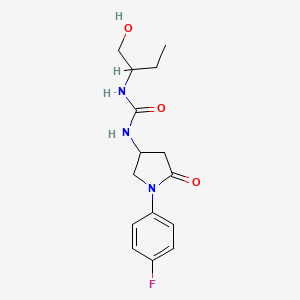
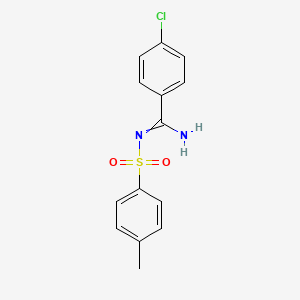
![ethyl 2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2435174.png)
![Ethyl 3-[[4-(dimethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2435178.png)
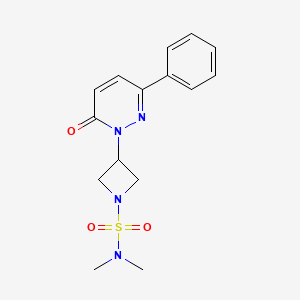
![N-(furan-2-ylmethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2435181.png)